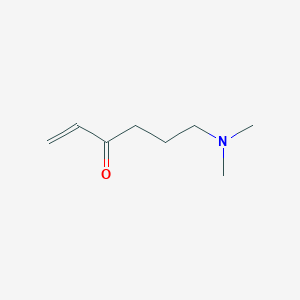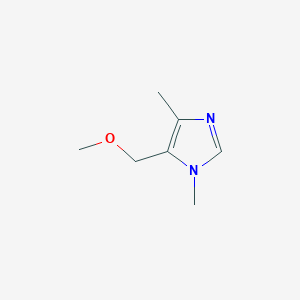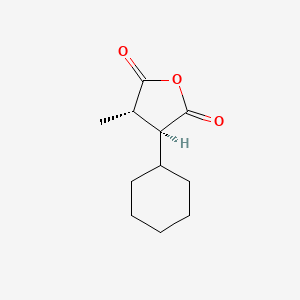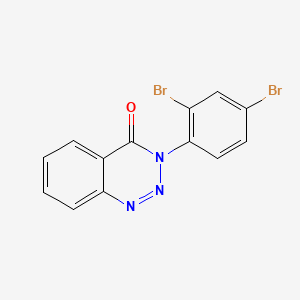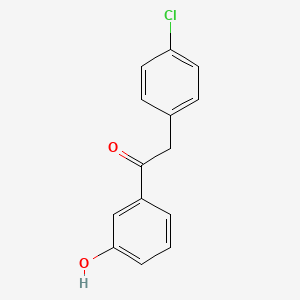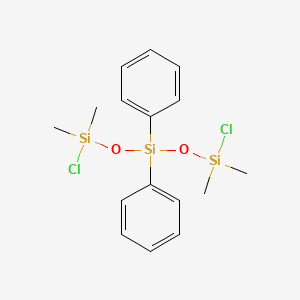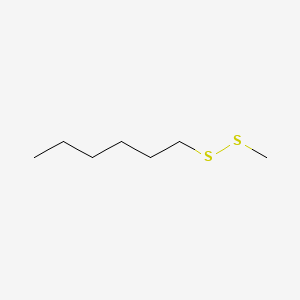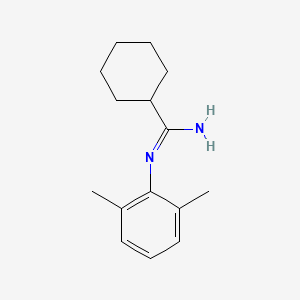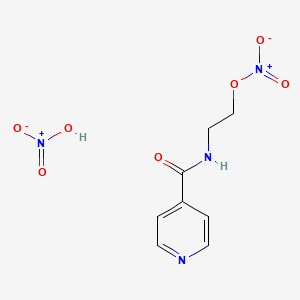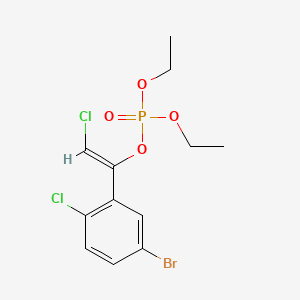
1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate is an organophosphate compound characterized by its unique structure, which includes bromine, chlorine, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate typically involves multiple stepsThe final step involves the phosphorylation of the intermediate compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-chlorophenyl)-2-chlorovinyl diethyl phosphate: Similar structure but with a different functional group arrangement.
1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane: Another related compound with different substituents on the phenyl ring.
Uniqueness
1-(5-Bromo-2-chlorophenyl)-2-chloroethenyl diethyl phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
63955-97-5 |
|---|---|
Molecular Formula |
C12H14BrCl2O4P |
Molecular Weight |
404.02 g/mol |
IUPAC Name |
[(Z)-1-(5-bromo-2-chlorophenyl)-2-chloroethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14BrCl2O4P/c1-3-17-20(16,18-4-2)19-12(8-14)10-7-9(13)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |
InChI Key |
DYIQAFYHUXCJID-WQLSENKSSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=CC(=C1)Br)Cl |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
